molecular formula C13H18BNO3 B1417789 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid CAS No. 850568-21-7

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

Cat. No. B1417789
CAS RN: 850568-21-7
M. Wt: 247.1 g/mol
InChI Key: YPAMJFMJEPYVFW-UHFFFAOYSA-N
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Description

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is a chemical compound with the CAS Number: 850568-21-7 . It has a linear formula of C13H18BNO3 . The IUPAC name for this compound is 4-[(4-methyl-1-piperidinyl)carbonyl]phenylboronic acid . The compound has a molecular weight of 247.1 .


Molecular Structure Analysis

The InChI code for 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid is 1S/C13H18BNO3/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(5-3-11)14(17)18/h2-5,10,17-18H,6-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Enrichment of Cis-Diol Containing Molecules

Phenylboronic acid (PBA)-functionalized polymers, such as 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid, have been used for the enrichment of cis-diol containing molecules . These polymers display ultrahigh selectivity to cis-diol containing molecules . They have a high binding affinity with dissociation constants of 2.0 × 10 –4 M and 9.8 × 10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity .

Separation

The pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials, which are widely applied in separation . The PBA-functionalized polymers using N,N’ -methylbisacrylamide (MBAA) as the crosslinker synthesized in DMSO by one-pot polymerization approach displayed ultrahigh selectivity .

Sensing

The PBA-functionalized polymers can also be used for sensing . The protocol for producing BAMs can be employed not only for producing BAMs for separation, but also making fluorescent BAM nanoparticles for sensing .

Imaging

The PBA-functionalized polymers can be used for imaging . The protocol for producing BAMs can be employed for making fluorescent BAM nanoparticles for imaging .

Diagnostic

The PBA-functionalized polymers can be used for diagnostic . The pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials, which are widely applied in diagnostic .

Drug Delivery

A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) . Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs) . The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid can be found at the provided link . It’s always important to refer to the MSDS for safety information when handling chemical compounds.

properties

IUPAC Name

[4-(4-methylpiperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(5-3-11)14(17)18/h2-5,10,17-18H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAMJFMJEPYVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656857
Record name [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylpiperidine-1-carbonyl)phenylboronic acid

CAS RN

850568-21-7
Record name [4-(4-Methylpiperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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